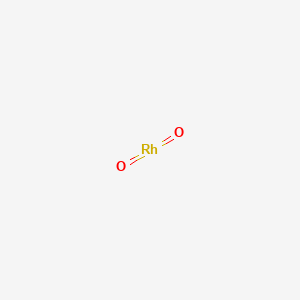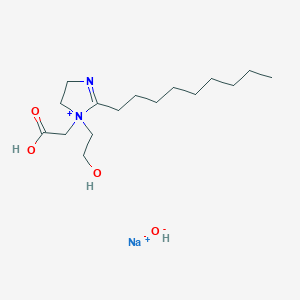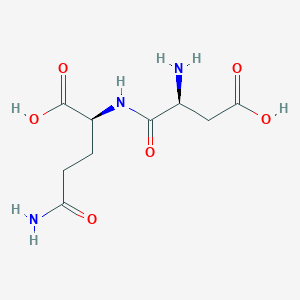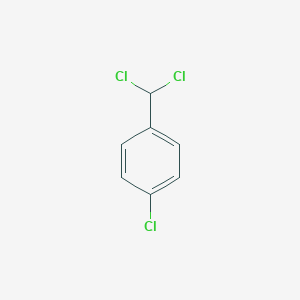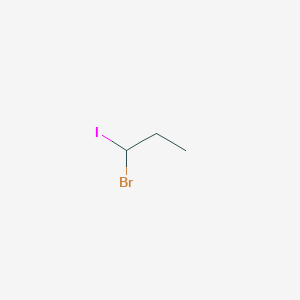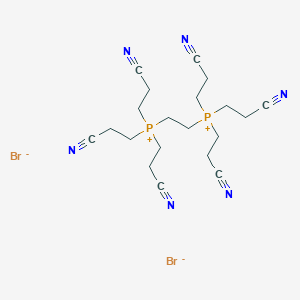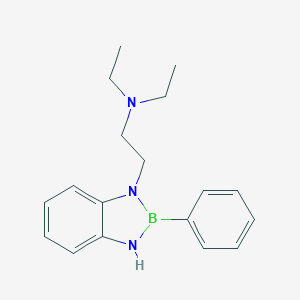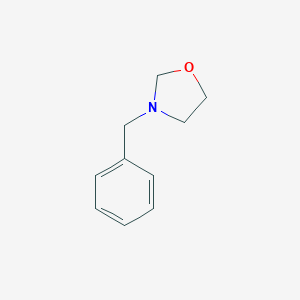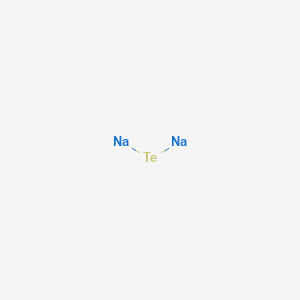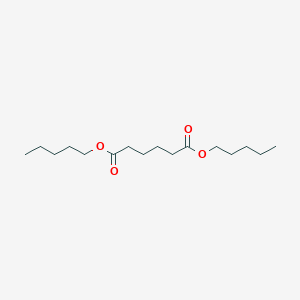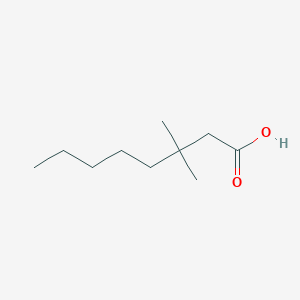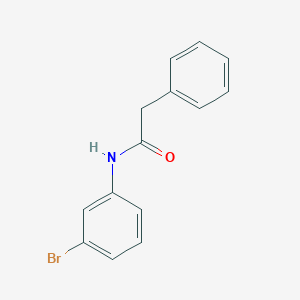
N-(3-bromophenyl)-2-phenylacetamide
概要
説明
Synthesis Analysis
N-(3-bromophenyl)-2-phenylacetamide, a compound with interesting properties, has been synthesized through various methods. A notable method involves microwave-assisted synthesis, a process facilitating the condensation of N-acylisatin or N-propionylisatin with aniline derivatives. This approach results in several derivatives, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, characterized by IR and NMR spectroscopy (Ghazzali et al., 2012). Another synthesis method involves a one-pot synthesis of related acetamide derivatives, characterized by single crystal X-ray diffraction, IR, 1H, and 13C NMR techniques (Bai et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, 2-Bromo-N,N-diphenylacetamide, a related compound, has been used to create thio and selenoether ligands, with their structures determined by NMR spectroscopy, IR spectroscopy, and X-ray diffraction (Singh & Singh, 2017).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions, especially in the formation of complexes and nanoparticles. For instance, Palladium(II) complexes of N,N-diphenylacetamide based thio/selenoethers have been synthesized, showing good catalytic activity for Suzuki-Miyaura and C-O coupling reactions (Singh & Singh, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are integral to understanding their behavior. Specific studies on compounds like N-Methylphenylacetamide have explored interactions between NH and phenyl groups, influencing physical properties like solubility and crystallinity (Suzuki et al., 1960).
科学的研究の応用
Paracetamol Mechanisms of Action and Therapeutic Use
Paracetamol (acetaminophen) is extensively studied for its analgesic and antipyretic effects. The drug's precise pharmacodynamics are complex and not fully understood, with the central nervous system being a significant site of action. Paracetamol's safety profile is generally favorable, but its metabolism can produce a toxic metabolite, N-acetyl-p-benzo-quinone imine (NAPQI), highlighting the importance of careful dosage administration to avoid toxicity (Marzuillo, Guarino, & Barbi, 2014).
Paracetamol Metabolism and Genetic Differences
Variability in paracetamol's metabolism and the susceptibility to its toxic effects may be linked to genetic differences among individuals. These differences can influence the drug's efficacy and the risk of adverse effects, emphasizing the need for personalized medicine approaches in managing paracetamol therapy (Zhao & Pickering, 2011).
Hepatotoxicity and Environmental Impact
The hepatotoxic effects of paracetamol and its environmental presence as a micropollutant have been subjects of concern. Paracetamol's widespread use and disposal lead to its accumulation in natural waters, posing challenges for water treatment and environmental health (Vo et al., 2019).
Research on Related Compounds
Research on the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the chemical versatility and potential applications of bromophenyl derivatives in medicinal chemistry (Qiu et al., 2009).
特性
IUPAC Name |
N-(3-bromophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHAUBXFFVEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351806 | |
| Record name | N-(3-bromophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-phenylacetamide | |
CAS RN |
13140-73-3 | |
| Record name | N-(3-bromophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

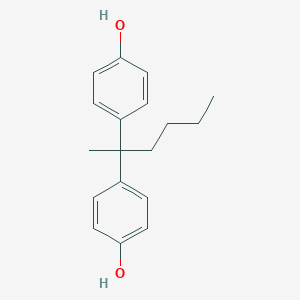
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
